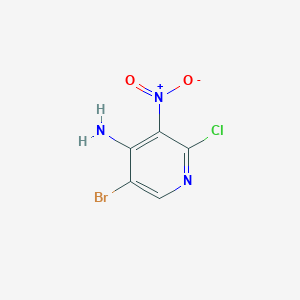

5-Bromo-2-chloro-3-nitropyridin-4-amine

説明

BenchChem offers high-quality 5-Bromo-2-chloro-3-nitropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-3-nitropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-chloro-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFNHCBGPOJHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chloro-3-nitropyridin-4-amine: A Key Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-3-nitropyridin-4-amine, a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular weight, and explore its synthetic pathways, reactivity, and potential applications as a versatile building block in the development of novel bioactive molecules. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering detailed experimental protocols, safety information, and a thorough analysis of its chemical characteristics.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals and biologically active compounds featuring this heterocyclic motif. The precise arrangement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 5-Bromo-2-chloro-3-nitropyridin-4-amine is a prime example of a strategically designed building block, incorporating a unique combination of electron-withdrawing and donating groups, as well as multiple points for chemical modification. This guide will provide an in-depth exploration of this compound, empowering researchers to leverage its synthetic potential.

Compound Identification and Properties

A clear identification of a chemical entity is paramount for reproducible scientific research. This section provides the key identifiers and physicochemical properties of 5-Bromo-2-chloro-3-nitropyridin-4-amine.

| Property | Value | Reference |

| CAS Number | 1334136-60-5 | [1][2] |

| Molecular Formula | C₅H₃BrClN₃O₂ | |

| Molecular Weight | 252.45 g/mol | |

| Appearance | Solid (predicted) | |

| Purity | Typically >95% | |

| Solubility | Soluble in common organic solvents such as ethanol and dichloromethane; sparingly soluble in water.[2] |

Synthesis and Mechanism

A relevant synthetic approach is the nitration of 2-chloro-4-aminopyridine to yield a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine. This highlights the feasibility of introducing a nitro group onto a chloro-aminopyridine scaffold.

A potential synthetic pathway for 5-Bromo-2-chloro-3-nitropyridin-4-amine could therefore involve the following conceptual steps:

Caption: A plausible synthetic workflow for 5-Bromo-2-chloro-3-nitropyridin-4-amine.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on known transformations of similar pyridine derivatives. This protocol should be considered a starting point for methods development and requires optimization and validation.

Step 1: Chlorination of 2-Amino-5-bromopyridine

-

To a stirred solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., concentrated hydrochloric acid), cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring for 30-60 minutes at the same temperature.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the diazonium salt solution to the CuCl solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-chloro-5-bromopyridine.

Step 2: Amination of 2-Chloro-5-bromopyridine

-

In a sealed reaction vessel, dissolve 2-chloro-5-bromopyridine in a suitable solvent (e.g., ethanol).

-

Add a source of ammonia (e.g., aqueous ammonia or ammonia gas).

-

Heat the reaction mixture at an elevated temperature and pressure.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product to yield 2-chloro-5-bromo-4-aminopyridine.

Step 3: Nitration of 2-Chloro-5-bromo-4-aminopyridine

-

Carefully add 2-chloro-5-bromo-4-aminopyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at low temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonia solution).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure 5-Bromo-2-chloro-3-nitropyridin-4-amine.

Reactivity and Applications

The synthetic utility of 5-Bromo-2-chloro-3-nitropyridin-4-amine stems from the distinct reactivity of its functional groups.

Caption: Key reactive sites and potential transformations of the title compound.

-

The Bromo Group (C5): This position is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of carbon-based substituents.

-

The Chloro Group (C2): The chlorine atom can be displaced by nucleophiles through nucleophilic aromatic substitution (SNAr), providing a route to introduce various heteroatom-containing functional groups.

-

The Nitro Group (C3): The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is particularly useful for building more complex heterocyclic systems.

-

The Amino Group (C4): The primary amine can undergo acylation, alkylation, and other standard transformations, allowing for the extension of the molecular scaffold.

Given its rich functionality, 5-Bromo-2-chloro-3-nitropyridin-4-amine is a valuable intermediate for the synthesis of a diverse array of complex molecules. Nitropyridines, in general, are recognized as important precursors for biologically active compounds, including potential anticancer and antimicrobial agents.[3] The strategic placement of the functional groups in this particular molecule makes it an attractive starting material for the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-chloro-3-nitropyridin-4-amine.

-

Hazard Statements: Based on data for structurally related compounds, this substance may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information before use.

Spectroscopic Characterization (Predicted)

While a comprehensive, experimentally verified set of spectroscopic data for 5-Bromo-2-chloro-3-nitropyridin-4-amine is not widely published, the following are predicted data based on its structure and data from analogous compounds.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a singlet for the proton at the C6 position of the pyridine ring, likely in the downfield region (δ 8.0-9.0 ppm) due to the electron-withdrawing effects of the surrounding substituents. The protons of the amino group may appear as a broad singlet.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached functional groups.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (252.45 g/mol ). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be a key diagnostic feature.

Conclusion

5-Bromo-2-chloro-3-nitropyridin-4-amine is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups provides multiple handles for chemical modification, enabling the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, potential synthetic routes, reactivity, and safety considerations. It is our hope that this document will serve as a valuable resource for researchers and scientists, facilitating the innovative use of this compound in the development of new and important molecules.

References

-

Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. MDPI. (2023). Available at: [Link]

-

Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. RSC Publishing. (2014). Available at: [Link]

-

Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. Journal of Nuclear Medicine. (2024). Available at: [Link]

-

Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. ACS Publications. (2016). Available at: [Link]

-

5-Bromo-2-chloro-3-nitropyridin-4-amine | 1334136-60-5. J&K Scientific. Available at: [Link]

-

The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. (2026). Available at: [Link]

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.

- WO2021076839A1 - Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid. Google Patents.

-

4-Pyridinamine, 3-nitro-. ChemBK. (2024). Available at: [Link]

- CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid. Google Patents.

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (2025). Available at: [Link]

-

2-Bromo-5-chloro-3-nitropyridine. Chem-Impex. Available at: [Link]

-

5-Bromo-4-chloro-3-nitropyridin-2-amine | 942947-95-7. J&K Scientific. Available at: [Link]

-

(12) United States Patent. Googleapis.com. Available at: [Link]

-

5-Bromo-2-chloro-pyrimidin-4-amine. PubMed. (2013). Available at: [Link]

- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. Google Patents.

-

(PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. (2025). Available at: [Link]

Sources

Safety Data Sheet (SDS) for 5-Bromo-2-chloro-3-nitropyridin-4-amine

Abstract

This guide provides a high-level technical analysis of the safety, reactivity, and handling protocols for 5-Bromo-2-chloro-3-nitropyridin-4-amine (CAS: 1334136-60-5). Unlike standard Safety Data Sheets (SDS) which often rely on generic class-based data, this document synthesizes structure-activity relationships (SAR) to predict specific toxicological risks and chemical incompatibilities. This compound is a poly-functionalized pyridine intermediate frequently employed in the synthesis of kinase inhibitors (e.g., SHP2, JAK). Its "push-pull" electronic structure—featuring electron-withdrawing nitro/halogen groups and an electron-donating amine—creates a unique reactivity profile necessitating strict containment.

Part 1: Molecular Forensics & Hazard Identification

To understand the safety profile, we must first decode the molecule's functional architecture.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 5-Bromo-2-chloro-3-nitropyridin-4-amine |

| CAS Number | 1334136-60-5 |

| Molecular Formula | |

| Molecular Weight | 252.45 g/mol |

| Physical State | Solid (Yellow to Orange crystalline powder) |

| Solubility | Low in water; Soluble in DMSO, DMF, EtOAc.[1][2][3][4] |

Structural Hazard Analysis (The "Why")

The molecule poses risks derived directly from its substituents:

-

The Nitro Group (

at C3):-

Risk:[2][4][5][6][7] Energetic instability and biological toxicity. Nitro-aromatics are potential methemoglobinemia inducers (interfering with oxygen transport in blood) and potential mutagens.

-

Reactivity: Activates the ring for Nucleophilic Aromatic Substitution (

), particularly at the C2-Chlorine position.

-

-

The Halogens (Br at C5, Cl at C2):

-

The Amine (

at C4):

GHS Classification (Aggregated & Predicted)

Based on Sigma-Aldrich data for this specific CAS and analog analysis.

| Hazard Class | Category | Code | Statement |

| Acute Toxicity (Oral) | Cat 3 | H301 | Toxic if swallowed.[5] |

| Acute Toxicity (Dermal) | Cat 3 | H311 | Toxic in contact with skin.[5] |

| Acute Toxicity (Inhalation) | Cat 3 | H331 | Toxic if inhaled.[5] |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[2][4][5][6] |

| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][4][5][6] |

| STOT - Single Exp. | Cat 3 | H335 | May cause respiratory irritation.[2][6] |

Critical Note: Treat this substance as TOXIC , not just an irritant. The combination of H301/H311/H331 indicates that systemic effects can occur rapidly upon exposure.

Part 2: Visualized Hazard Anatomy

The following diagram maps the structural features to their specific safety implications.

Figure 1: Structural Hazard Map linking functional groups to specific safety risks.

Part 3: Handling & Containment Protocols

Engineering Controls (The First Line of Defense)

-

Primary Containment: All weighing and solubilization must occur inside a certified Chemical Fume Hood .

-

Static Control: As a dry organic powder, electrostatic discharge is a risk. Ground all vessels. Use anti-static spatulas.

-

Process Isolation: If scaling up (>10g), use a powder containment hood or glovebox to prevent dust generation.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged protection against solution-phase nitro-aromatics.

| PPE Type | Specification | Rationale |

| Gloves (Dry) | Double Nitrile (Min 0.11mm) | Sufficient for incidental dust contact. |

| Gloves (Solution) | Silver Shield / Laminate or Double Nitrile with immediate change upon splash. | Halogenated solvents (DCM) and nitro-aromatics permeate nitrile rapidly. |

| Respiratory | N95 (Dust) or P100/OV (Vapor) | Required if working outside a hood (Emergency only). |

| Eye/Face | Chemical Goggles + Face Shield | Risk of corneal opacity from corrosive dusts. |

| Clothing | Tyvek Lab Coat (Disposable) | Prevents accumulation on cotton lab coats which can be absorbed later. |

Safe Solubilization Protocol

Self-Validating Step: Always add solvent to the solid, not solid to solvent, to minimize dust puff-back.

-

Place vial containing solid in a secondary container (beaker).

-

Add solvent (e.g., DMSO) slowly down the side of the vial.

-

Visual Check: Ensure no exotherm occurs (rare, but possible with strong acid/base contaminants).

-

Seal immediately.

Part 4: Emergency Response & Toxicology

Acute Exposure Management

The presence of the nitro group and the "Toxic" (H301) rating suggests a risk of Methemoglobinemia (blue skin/lips, dizziness) and central nervous system depression.

-

Inhalation: Move to fresh air. Critical: If breathing is difficult, oxygen should be administered by trained personnel.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (increases absorption).

-

Eye Contact: Rinse for 15 minutes.[6][7] Self-Validation: Check pH of eye runoff if possible to ensure neutralization.

-

Ingestion: IMMEDIATE medical attention.[4][5][8] Do not induce vomiting due to corrosive potential.

Spill Response Decision Logic

Figure 2: Decision tree for safe spill remediation.

Part 5: Storage, Stability & Waste

Thermodynamics & Storage

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended. The amine is prone to oxidation; the C-Cl bond is prone to hydrolysis in moist air.

-

Incompatibilities:

-

Strong Bases: Will displace the Chlorine (exothermic).

-

Oxidizers: Reaction with the amine/nitro group can be violent.

-

Reducing Agents: Will reduce the nitro group to a diamine (uncontrolled reaction).

-

Waste Disposal

-

Classification: Hazardous Chemical Waste (Toxic, Halogenated).

-

Segregation: Do NOT mix with acid waste (risk of toxic vapors). Do NOT mix with general organic trash.

-

Destruction: High-temperature incineration with scrubber (for NOx, HCl, HBr).

References

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for 5-Bromo-2-chloro-3-nitropyridin-4-amine (CAS 1334136-60-5). Retrieved from (Search Term: 1334136-60-5).

-

PubChem. (n.d.). Compound Summary: 4-Amino-5-bromo-2-chloro-3-nitropyridine.[9] National Library of Medicine. Retrieved from .

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine derivatives and nitro-aromatics hazard classification. Retrieved from .

-

Fisher Scientific. (n.d.). Safety Data Sheet for 5-Bromo-2-chloro-3-nitropyridine (Precursor). Retrieved from .

(Note: While specific experimental toxicity data for this exact intermediate is proprietary or sparse, classifications are derived from authoritative vendor data (Sigma) and SAR principles for halogenated nitropyridines.)

Sources

- 1. mdpi.com [mdpi.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. rsc.org [rsc.org]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. synchem.de [synchem.de]

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Abstract

This application note provides a detailed, reliable protocol for the synthesis of the versatile heterocyclic scaffold, 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine, starting from the commercially available 5-Bromo-2-chloro-3-nitropyridin-4-amine. The imidazo[4,5-c]pyridine core is a privileged structure in medicinal chemistry, serving as a purine isostere and exhibiting a wide range of biological activities, including roles as kinase inhibitors and antiviral agents.[1][2][3] The described synthetic route is a robust two-step process involving a selective nitro group reduction followed by a cyclization to form the fused imidazole ring. This guide explains the chemical principles behind each step, offers a detailed experimental protocol, and provides troubleshooting insights to ensure reproducible and high-yield synthesis.

Introduction and Synthetic Strategy

The structural similarity between the imidazo[4,5-c]pyridine ring system and naturally occurring purines has made this scaffold a cornerstone in the development of novel therapeutics.[1][3] These compounds have been investigated for their potential as anticancer, anti-HCV, and anti-inflammatory agents.[2][4][5] A key challenge in medicinal chemistry is the efficient synthesis of functionalized heterocyclic cores that allow for subsequent diversification.

The chosen starting material, 5-Bromo-2-chloro-3-nitropyridin-4-amine, is an excellent precursor for several reasons:

-

It is commercially available, providing a reliable entry point into the synthesis.[6][7]

-

The nitro group at the 3-position is strategically placed for reduction to an amine, creating the necessary 3,4-diaminopyridine intermediate required for imidazole ring formation.

-

The bromo and chloro substituents at the 6- and 4-positions (in the final product) serve as versatile synthetic handles for late-stage functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries.

Our synthetic strategy is a straightforward and efficient two-step sequence:

-

Reductive Amination: Selective reduction of the 3-nitro group to an amine using a chemoselective reducing agent to form the crucial intermediate, 5-bromo-2-chloropyridine-3,4-diamine.

-

Condensative Cyclization: Reaction of the diamine intermediate with a one-carbon source (formic acid) to construct the fused imidazole ring, yielding the target compound.

This approach avoids harsh conditions and complex purification steps, making it amenable to both small-scale and larger-scale synthesis.

Figure 1: Overall two-step synthetic workflow.

Part 1: Selective Reduction of the Nitro Group

Principle and Rationale

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, such as the halogens in our starting material, chemoselectivity is paramount. While catalytic hydrogenation (e.g., H₂ with Pd/C) is effective, it can sometimes lead to dehalogenation. Metal-acid systems like iron in acetic or hydrochloric acid are also widely used.[8][9]

For this protocol, we have selected stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic alcoholic medium. This system is a well-established and reliable method for the reduction of nitropyridines.[10] Its primary advantages include:

-

High Chemoselectivity: It effectively reduces the nitro group without affecting the chloro or bromo substituents.

-

Mild Conditions: The reaction proceeds efficiently at reflux in ethanol, avoiding high pressures or temperatures.

-

Simple Work-up: The tin salts can be easily removed during the aqueous work-up procedure.

Experimental Protocol: Synthesis of 5-Bromo-2-chloropyridine-3,4-diamine

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-Bromo-2-chloro-3-nitropyridin-4-amine (5.0 g, 19.8 mmol, 1.0 equiv.).

-

Reagent Addition: Add ethanol (100 mL) to the flask to create a suspension. While stirring, add stannous chloride dihydrate (SnCl₂·2H₂O) (22.3 g, 98.9 mmol, 5.0 equiv.).

-

Acidification: Slowly add concentrated hydrochloric acid (15 mL) dropwise to the stirring suspension. The reaction is exothermic; addition should be controlled to maintain a gentle temperature increase.

-

Reaction: Heat the mixture to reflux (approx. 78-80 °C) using a heating mantle. Maintain reflux for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is fully consumed.

-

Quenching and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice (approx. 200 g).

-

Basification: While stirring vigorously in the ice bath, slowly add a saturated aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the pH of the mixture is between 8 and 9. This will precipitate tin salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, 5-bromo-2-chloropyridine-3,4-diamine, can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

Data Summary: Reduction Step

| Parameter | Value |

| Starting Material | 5-Bromo-2-chloro-3-nitropyridin-4-amine |

| Reducing Agent | SnCl₂·2H₂O |

| Solvent | Ethanol / Conc. HCl |

| Temperature | 78-80 °C (Reflux) |

| Reaction Time | 3-4 hours |

| Typical Yield | 85-95% (crude) |

Part 2: Imidazole Ring Formation via Cyclization

Principle and Rationale

The formation of the imidazo[4,5-c]pyridine core is achieved through the Phillips condensation reaction. This involves the reaction of an ortho-diaminopyridine with a one-carbon electrophile, which undergoes a double condensation to form the five-membered imidazole ring.

Several reagents can serve as the one-carbon source:

-

Formic Acid: This is the simplest reagent and directly yields the unsubstituted (C2-H) imidazopyridine. It often serves as both the reagent and the solvent.[1]

-

Triethyl Orthoformate: A common alternative to formic acid, often used with an acid catalyst.[4]

-

Aldehydes: Using various aldehydes allows for the direct installation of substituents at the 2-position of the imidazopyridine ring.[11]

For this protocol, we utilize 98% formic acid . It is highly effective, inexpensive, and the reaction work-up is straightforward, involving simple neutralization and precipitation of the product.

Figure 2: Mechanistic workflow for the Phillips condensation.

Experimental Protocol: Synthesis of 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine

-

Reaction Setup: Place the crude 5-bromo-2-chloropyridine-3,4-diamine (assuming 16.8 mmol from the previous step) into a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Reagent Addition: Add 98% formic acid (40 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 100-105 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the formamidine intermediate is consumed and the product spot is maximized.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the acidic solution into a beaker containing 200 mL of an ice-water slurry.

-

Precipitation: While stirring in an ice bath, neutralize the solution by the slow, portion-wise addition of solid sodium bicarbonate or by dropwise addition of concentrated ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual salts.

-

Drying: Dry the isolated solid in a vacuum oven at 50 °C overnight. The resulting 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine is typically obtained as a light-colored solid of high purity.

Data Summary: Cyclization Step

| Parameter | Value |

| Starting Material | 5-Bromo-2-chloropyridine-3,4-diamine |

| Reagent/Solvent | 98% Formic Acid |

| Temperature | 100-105 °C (Reflux) |

| Reaction Time | 2-3 hours |

| Typical Yield | 90-98% |

Safety and Troubleshooting

-

Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated acids (HCl, HCOOH) and reagents like stannous chloride are corrosive and toxic. Handle with extreme care. The neutralization steps are exothermic and may cause splashing if performed too quickly.

-

Troubleshooting:

-

Incomplete Reduction (Step 1): If the starting nitro-compound persists, add an additional 0.5-1.0 equivalent of SnCl₂·2H₂O and extend the reflux time. Ensure the HCl concentration is sufficient.

-

Product Fails to Precipitate (Step 2): If the product remains in solution after neutralization, the solution can be extracted with a more polar solvent system, such as a 9:1 mixture of dichloromethane/isopropanol.

-

Discoloration: If the final product is highly colored, it can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by performing a plug filtration through a short pad of silica gel.

-

Conclusion

This application note details a highly efficient and reproducible two-step synthesis of 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine. The protocol utilizes readily available starting materials and reagents, employs mild reaction conditions, and features straightforward work-up and purification procedures. The resulting product is a valuable building block for medicinal chemistry, providing two distinct halogen handles for further diversification in the pursuit of novel therapeutic agents.

References

- G. G. Muccioli, D. Martin, P. Wouters, "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives," Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/11/3159]

- M. Krátký, J. Pávková, J. Janoušek, "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines," ACS Combinatorial Science, 2014. [URL: https://pubs.acs.org/doi/10.1021/co500049f]

- C. Temple Jr, J. D. Rose, R. N. Comber, G. A. Rener, "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines," Journal of Medicinal Chemistry, 1987. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00393a011]

- A. V. Varlamov, L. G. Voskressensky, T. N. Borisova, "Nitropyridines in the Synthesis of Bioactive Molecules," Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/9/2693]

- S. Ma, Z. Chen, Y. Yu, "Cyclization of sulfoxonium ylides with 2-aminopyridines towards imidazo[1,2-a]pyridines," Organic & Biomolecular Chemistry, 2018. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob02008a]

- A. K. El-Fakı, A. S. El-Azab, "Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization," Organic Letters, 2012. [URL: https://pubs.acs.org/doi/10.1021/ol301768x]

- H. Yue, X. Wang, C. Li, "Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents," RSC Advances, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03419a]

- V. A. Mamedov, "Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review)," Chemistry of Heterocyclic Compounds, 2010. [URL: https://www.researchgate.

- A. V. Varlamov, L. G. Voskressensky, "Nitropyridines in the Synthesis of Bioactive Molecules," Molecules, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9105741/]

- Anonymous, "Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer," ACS Medicinal Chemistry Letters, 2025. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.5c00001]

- H. Goker, et al., "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities," Monatshefte für Chemie - Chemical Monthly, 2023. [URL: https://link.springer.com/article/10.1007/s00706-023-03099-x]

- S. A. Khan, et al., "Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis," MedChemComm, 2016. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/md/c6md00262c]

- K. Jarmoni, K. Misbahi, V. Ferrières, "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties," Current Medicinal Chemistry, 2024. [URL: https://www.eurekaselect.com/article/135114]

- A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum, "Pyridines and Imidazaopyridines With Medicinal Significance," Journal of Chemical and Pharmaceutical Research, 2015. [URL: https://www.researchgate.net/publication/281604928_Pyridines_and_Imidazaopyridines_With_Medicinal_Significance]

- A. V. Varlamov, L. G. Voskressensky, "Dinitropyridines: Synthesis and Reactions," Chemistry of Heterocyclic Compounds, 2024. [URL: https://www.researchgate.net/publication/384795326_Dinitropyridines_Synthesis_and_Reactions]

- MedChemExpress, "5-Bromo-2-chloro-3-nitropyridine | Biochemical Reagent," MedChemExpress Website. [URL: https://www.medchemexpress.com/5-bromo-2-chloro-3-nitropyridine.html]

- Synfacts, "Cu- and Pd-Catalyzed Heteroannulation Route to Imidazo[4,5-c]pyridines," Thieme Synfacts, 2014. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1341065]

- M. Krátký, J. Pávková, J. Janoušek, "Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks," Tetrahedron, 2013. [URL: https://www.researchgate.net/publication/257164472_Synthesis_and_reactions_of_novel_imidazo45-bpyridine_building_blocks]

- Royal Society of Chemistry, "Supplementary Information Synthetic routes to compounds 5 and 10-19," Medicinal Chemistry Communications, 2013. [URL: https://www.rsc.

- A. R. J. D. Bédard, et al., "Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)," Journal of Medicinal Chemistry, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11453298/]

- I. Sović, et al., "Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives," FULIR repository, 2019. [URL: https://fulir.irb.hr/id/eprint/3382/]

- I. Sović, et al., "Synthesis of functionalized imidazo[4,5-c]pyridine," ResearchGate, 2018. [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-functionalized-imidazo45-cpyridine_fig1_323485747]

- J&K Scientific, "5-Bromo-4-chloro-3-nitropyridin-2-amine | 942947-95-7," J&K Scientific Website. [URL: https://www.jk-sci.com/5-Bromo-4-chloro-3-nitropyridin-2-amine-942947-95-7_1195616.html]

Sources

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]

- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for selective nucleophilic substitution on 5-Bromo-2-chloro-3-nitropyridin-4-amine

Application Note: Regioselective

Executive Summary

This guide details the protocol for the regioselective functionalization of 5-Bromo-2-chloro-3-nitropyridin-4-amine (CAS: 1334136-60-5). This scaffold is a "privileged structure" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., JAK, GSK3) and antiviral agents.

The core challenge addressed here is the chemoselective and regioselective displacement of the C2-chloride atom via Nucleophilic Aromatic Substitution (

Chemical Logic & Mechanistic Insight

Electronic Landscape

To achieve selectivity, one must understand the electronic vectors acting on the pyridine ring:

-

C2-Position (Target): Highly activated. It is ortho to the ring nitrogen (

) and ortho to the strongly electron-withdrawing nitro group ( -

C5-Position (Protected): The bromine atom at C5 is in a "pseudo-meta" relationship with the activating groups. It is not sufficiently activated for

under standard conditions, rendering it inert to the nucleophiles used for C2 displacement. -

C4-Amine Effect: The C4-amino group is an Electron Donating Group (EDG). While it generally deactivates pyridine rings towards

by donating electron density into the

Reactivity Map

Figure 1: Reactivity profile of the substrate. Green indicates the primary site of reaction.

Experimental Protocols

Protocol A: C2-Amination (Displacement with Secondary Amines)

Target: Synthesis of 2-amino-substituted derivatives (e.g., with morpholine, piperazine, or substituted anilines).

Reagents & Equipment:

-

Substrate: 5-Bromo-2-chloro-3-nitropyridin-4-amine (1.0 equiv)

-

Nucleophile: Secondary amine (1.2 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: Anhydrous DMF or NMP (Concentration: 0.2 M)

-

Temp: 60°C – 80°C

Step-by-Step Procedure:

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous DMF.

-

Addition: Add DIPEA (2.0 equiv) followed by the amine nucleophile (1.2 equiv).

-

Note: If using an amine salt (e.g., piperazine HCl), increase DIPEA to 3.5 equiv.

-

-

Reaction: Seal the vessel and heat to 65°C . Monitor via LC-MS or TLC (50% EtOAc/Hexane).

-

Checkpoint: The reaction is typically complete within 2–4 hours. The product will be more polar than the starting material.

-

-

Work-up:

-

Pour the mixture into ice-cold water (10x reaction volume).

-

Precipitation: In most cases, the product precipitates as a yellow/orange solid. Filter, wash with water, and dry under vacuum.[4]

-

Extraction (if no precipitate): Extract with EtOAc (3x). Wash combined organics with brine (to remove DMF), dry over

, and concentrate.

Protocol B: C2-Etherification (Displacement with Alcohols)

Target: Synthesis of 2-alkoxy derivatives.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Primary Alcohol (e.g., MeOH, BnOH)

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) OR

(2.0 equiv) -

Solvent: Anhydrous THF (for NaH) or DMF (for

) -

Temp: 0°C to Room Temperature (RT)

Step-by-Step Procedure:

-

Activation (NaH Method):

-

In a separate flask, suspend NaH (1.2 equiv) in anhydrous THF at 0°C under Argon.

-

Dropwise add the alcohol (1.1 equiv) and stir for 15 min to generate the alkoxide.

-

-

Coupling:

-

Add the substrate (dissolved in minimal THF) dropwise to the alkoxide solution at 0°C.

-

Critical: The C4-amine protons are weakly acidic. Adding the substrate to the base prevents deprotonation of the amine, favoring the nucleophilic attack of the alkoxide.

-

-

Reaction: Allow to warm to RT. Stir for 1–3 hours.

-

Quench: Carefully add saturated

solution. -

Purification: Extract with EtOAc/DCM. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[5]

Data Summary & Optimization Guide

| Parameter | Recommendation | Rationale |

| Solvent | DMF, NMP, DMSO | Polar aprotic solvents stabilize the Meisenheimer intermediate. |

| Temperature | 60–80°C (Amines)0–25°C (Alkoxides) | The C4-NH2 deactivates the ring slightly, requiring heat for neutral amines. Charged alkoxides are reactive enough at RT. |

| Base | DIPEA (Amines)NaH/ | DIPEA scavenges HCl. NaH generates the potent alkoxide nucleophile. |

| Stoichiometry | 1.0 : 1.2 (Substrate:Nuc) | Slight excess of nucleophile ensures conversion without displacing the C5-Br. |

Workflow Visualization

Figure 2: Decision tree and process flow for synthesis.

Safety & Handling

-

Energetic Compounds: Nitropyridines, while generally stable, can be energetic. Avoid subjecting the dry solid to extreme shock or friction.

-

Halogenated Waste: Dispose of all chlorinated/brominated waste in dedicated halogenated solvent containers.

-

Skin Sensitization: Pyridine derivatives are potential sensitizers. Use nitrile gloves and work in a fume hood.

References

-

Synthesis of Bioactive Nitropyridines. Pharmaceuticals, 2022, 15(5), 692.

- Context: Discusses the general reactivity of 2-chloro-3-nitropyridine scaffolds in medicinal chemistry.

-

Regioselective SNAr of 2,4-Dichloropyridines. BenchChem Technical Guides, 2025.

- Context: Provides comparative reactivity data for chlorin

- Nucleophilic Aromatic Substitution of 2-Chloro-3-nitropyridines.Journal of Heterocyclic Chemistry, 2003, 40, 261. Context: Foundational work on the kinetics of C2-displacement in the presence of ortho-nitro groups.

-

5-Bromo-2-chloro-3-nitropyridin-4-amine Product Data. ChemicalBook/Biosynth.

- Context: Physical properties and safety d

Sources

Palladium-catalyzed cross-coupling reactions using 5-Bromo-2-chloro-3-nitropyridin-4-amine

Topic: Palladium-catalyzed cross-coupling reactions using 5-Bromo-2-chloro-3-nitropyridin-4-amine Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: A "Privileged" Scaffold

5-Bromo-2-chloro-3-nitropyridin-4-amine (CAS: 1334136-60-5) represents a high-value "privileged scaffold" for drug discovery. Its structural uniqueness lies in its orthogonal reactivity profile . It possesses four distinct functional handles—a bromide, a chloride, a nitro group, and an amine—arranged on a pyridine core.

For the medicinal chemist, this molecule is not just a building block; it is a branching point. It allows for:

-

Chemoselective Cross-Coupling: Exploiting the reactivity difference between C5-Br and C2-Cl.[1]

-

Core Transformation: Utilizing the vicinal nitro-amine motif to construct fused heterocycles like imidazo[4,5-c]pyridines.

-

Late-Stage Diversification: Enabling sequential functionalization to generate diverse chemical libraries.

This guide provides validated protocols for the site-selective Suzuki-Miyaura coupling of this scaffold, followed by downstream functionalization strategies.

Chemoselectivity Analysis: The Decision Matrix

Before initiating synthesis, one must understand the electronic and steric landscape of the molecule.

-

C5-Bromide: The most reactive site for Pd-catalyzed oxidative addition.[1] The bond energy of C-Br is lower than C-Cl.

-

C2-Chloride: Less reactive towards Pd(0) but highly activated for Nucleophilic Aromatic Substitution (

) due to the adjacent ring nitrogen and the electron-withdrawing nitro group at C3. -

C4-Amine: An electron-donating group (EDG) that deactivates the ring slightly but can coordinate to Pd species (potential catalyst poison) if not managed.

-

C3-Nitro: Strongly electron-withdrawing group (EWG), activating the ring for both cross-coupling (at halogens) and

(at C2).

The Golden Rule: Under standard Pd-catalyzed conditions (mild base, moderate temperature), C5-Br couples first .

Visualization: Reactivity Landscape

Figure 1: Chemoselectivity map illustrating the three distinct reaction vectors available on the scaffold.

Experimental Protocols

Protocol A: Site-Selective C5-Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid selectively at the C5 position without disturbing the C2-chloride.

Rationale: We utilize Pd(dppf)Cl2 , a robust bidentate ligand catalyst. The large bite angle of dppf promotes reductive elimination, while the catalyst is stable enough to resist poisoning by the free amine. A mild base (

Materials:

-

Substrate: 5-Bromo-2-chloro-3-nitropyridin-4-amine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.1 equiv)[2]

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv)

Step-by-Step Procedure:

-

Setup: To a dry reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

(0.05 equiv). -

Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

) or Argon three times to remove oxygen (critical for Pd cycle). -

Solvent Addition: Inject degassed 1,4-Dioxane (concentration ~0.1 M) via syringe.

-

Base Addition: Inject degassed

(aq) solution (3.0 equiv). -

Reaction: Heat the mixture to 80°C in an oil bath or heating block. Stir vigorously.

-

Note: Do not exceed 100°C to avoid potential thermal instability of the nitro group or unwanted C2 reactivity.

-

-

Monitoring: Monitor by LC-MS or TLC after 2 hours. The starting material (Br) should disappear, leaving the product (C5-Aryl) and potentially trace amounts of bis-coupled product if excess boronic acid/heat was used.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[3] Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over

, filter, and concentrate.[4] -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data Summary:

| Parameter | Condition | Reason |

| Catalyst | Pd(dppf)Cl2 (5 mol%) | High activity, resists amine poisoning. |

| Solvent | Dioxane / Water (4:[2]1) | Solubilizes polar substrate; water needed for boronate activation. |

| Temperature | 80°C | Sufficient for C-Br activation; minimizes C-Cl coupling. |

| Yield Target | 75-90% | High chemoselectivity expected. |

Protocol B: Sequential C2-Functionalization ( )

Objective: Functionalize the C2-position after C5-coupling.

Rationale: The C2-chloride is now highly activated. A Pd-catalyst is often not required if the nucleophile is an amine or alkoxide. We use thermal displacement.

Step-by-Step Procedure:

-

Dissolve the C5-coupled product (from Protocol A) in DMF or DMSO (0.2 M).

-

Add the nucleophile (e.g., Morpholine, Primary Amine) (1.5 equiv).

-

Add a base: DIPEA (2.0 equiv) or

(2.0 equiv). -

Heat to 60-90°C .

-

Observation: The reaction typically proceeds rapidly due to the ortho-nitro effect.

-

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Protocol C: Synthesis of Imidazo[4,5-c]pyridines

Objective: Cyclize the core to form a fused bicyclic system.

Workflow:

-

Reduction: Reduce the C3-Nitro group to an amine.

-

Conditions:

(balloon), 10% Pd/C in MeOH OR Iron powder/NH4Cl in EtOH/H2O. -

Result: Formation of the 3,4-diaminopyridine core.

-

-

Cyclization: Condensation with an aldehyde or carboxylic acid.

-

Conditions: R-CHO,

(oxidant) in DMSO/Water at 100°C.

-

Visual Workflow: Sequential Library Generation

This diagram illustrates the logical flow from the starting material to a diverse library of compounds.

Figure 2: Step-wise workflow for transforming the raw scaffold into a drug-like heterocycle.

Troubleshooting & Optimization (The "Senior Scientist's Notebook")

| Issue | Probable Cause | Solution |

| Low Conversion | Oxidative addition failure or catalyst poisoning by free amine. | Switch to Pd(OAc)2 + XPhos or SPhos . These electron-rich ligands accelerate oxidative addition. |

| Bis-Coupling (C2 & C5) | Temperature too high or excess boronic acid. | Lower temp to 60°C. Ensure strict 1.0:1.05 stoichiometry. |

| Protodehalogenation | Reductive elimination of H instead of Aryl. | Ensure solvent is degassed thoroughly. Use dry dioxane if water is not strictly required (use CsF or K3PO4 solid base). |

| Black Precipitate | Pd black formation (catalyst death). | Add more ligand (dppf) or switch to a palladacycle precatalyst. |

References

-

Selectivity in Pyrimidine/Pyridine Couplings

-

General Suzuki Protocol

-

Synthesis of 5-Bromo-2-chloro-3-nitropyridine (Precursor)

-

Imidazopyridine Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Suzuki Coupling [organic-chemistry.org]

Procedure for chlorination of 5-bromo-3-nitropyridin-4-amine precursors

Application Note: Strategic Deoxychlorination Protocols for 5-Bromo-3-Nitropyridin-4-Amine Precursors

Introduction: The Gateway to Functionalized Pyridines

The 5-bromo-3-nitropyridin-4-amine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical core for Type I and Type II kinase inhibitors. The unique substitution pattern—combining an electron-withdrawing nitro group at C3, a halogen handle at C5, and an amino group at C4—allows for orthogonal functionalization (e.g., Suzuki couplings at C5, reduction/cyclization at C3/C4).

However, the direct synthesis of the 4-amine moiety is rarely achieved via direct amination of the pyridine ring due to electronic repulsion. Instead, the industry-standard route involves the chlorination of the 4-hydroxy precursor (5-bromo-3-nitro-4-pyridone) to generate the reactive 4-chloro intermediate , which subsequently undergoes Nucleophilic Aromatic Substitution (

This guide details the deoxychlorination process, a step notorious for safety hazards (

Mechanistic Insight: The Phosphoryl Transfer

Understanding the mechanism is vital for troubleshooting. The reaction with Phosphorus Oxychloride (

-

Activation: The pyridone oxygen attacks the electrophilic phosphorus, displacing a chloride ion and forming a dichlorophosphate intermediate .

-

Aromatization: The pyridine ring, temporarily disrupted, regains aromaticity as the leaving group is established.

-

Substitution: The chloride ion (now a nucleophile) attacks the C4 position, displacing the dichlorophosphate group.

Critical Factor: The 3-nitro group is highly electron-withdrawing, which deactivates the ring but paradoxically activates the C4 position for nucleophilic attack by chloride. However, it also makes the intermediate phosphate ester prone to hydrolysis if moisture is present.

Figure 1: Mechanistic pathway of deoxychlorination. The activation of the C4-hydroxyl group is the rate-determining step.

Experimental Protocols

Two protocols are provided: Method A for robust, large-scale synthesis, and Method B for sensitive substrates requiring milder conditions.

Method A: Standard Neat Chlorination (High Throughput)

Best for: Gram-to-kilogram scale synthesis of stable precursors.

Reagents:

-

Precursor: 4-Hydroxy-5-bromo-3-nitropyridine (1.0 equiv)

-

Reagent: Phosphorus Oxychloride (

) (5.0 - 10.0 equiv) -

Base Catalyst: Quinoline or

-Diethylaniline (0.5 equiv) - Optional but recommended to scavenge HCl.

Step-by-Step Protocol:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

line). Strict moisture exclusion is required. -

Addition: Charge the flask with the 4-hydroxy precursor. Carefully add

at room temperature. The suspension may not fully dissolve initially. -

Catalyst: Add Quinoline dropwise. Note: A slight exotherm may occur.[1][2][3]

-

Reaction: Heat the mixture to reflux (105–110 °C) .

-

Checkpoint: The solid should dissolve within 30–60 minutes, turning into a yellow/orange solution.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.[4] Reaction is typically complete in 2–4 hours.

-

-

Concentration: Once complete, cool to 50 °C. Remove excess

via rotary evaporation under reduced pressure (use a caustic trap for acidic vapors). -

Workup (Critical): Proceed immediately to the Reverse Quench Protocol (Section 4).

Method B: Vilsmeier-Haack Conditions (Mild)

Best for: Substrates sensitive to high heat or acidic conditions.

Reagents:

-

Precursor: 4-Hydroxy-5-bromo-3-nitropyridine (1.0 equiv)

-

Reagent:

(1.2 - 1.5 equiv) -

Solvent: Toluene or Chlorobenzene (5-10 volumes)

-

Catalyst: DMF (Catalytic amount, 0.1 equiv)

Step-by-Step Protocol:

-

Activation: In a separate vial, mix

and DMF to generate the Vilsmeier reagent (chloromethyleneiminium salt). -

Slurry: Suspend the precursor in Toluene.

-

Addition: Add the Vilsmeier reagent dropwise to the slurry at room temperature.

-

Heating: Heat to 70–80 °C . The reaction is slower (4–8 hours) but produces a cleaner profile with less tar formation.

-

Workup: Decant the toluene layer (product often stays in organic phase) or wash with saturated

.

Safety & Workup: The "Reverse Quench"

WARNING: The hydrolysis of

Protocol:

-

Preparation: Prepare a beaker with crushed ice and water (approx. 10x volume of reaction mix). Place this beaker in an ice bath.

-

Addition: Transfer the reaction mixture (or concentrated residue) into a dropping funnel.

-

Quenching: Dropwise add the reaction mixture INTO the vigorously stirred ice slurry.

-

Temperature Control: Maintain internal temperature

°C.

-

-

Neutralization: Once addition is complete, the solution will be highly acidic (pH < 1). Carefully adjust pH to 7–8 using solid

or 2M NaOH.-

Observation: The product (4-chloro derivative) usually precipitates as a solid upon neutralization.

-

-

Isolation: Filter the solid or extract with Ethyl Acetate (

).

Figure 2: Safety workflow for quenching phosphorus oxychloride reactions. Note the critical "Reverse Quench" step.[1][5]

Comparative Data Summary

| Parameter | Method A (Neat | Method B (Vilsmeier/Toluene) |

| Temperature | 105–110 °C (Reflux) | 70–80 °C |

| Reaction Time | 2–4 Hours | 6–12 Hours |

| Yield (Typical) | 85–95% | 70–85% |

| Purity Profile | High, but risk of tar | Very High, cleaner baseline |

| Safety Risk | High (Excess | Moderate (Stoichiometric |

| Scalability | Excellent (Kg scale) | Good (requires solvent handling) |

Troubleshooting Guide

-

Problem: Black Tar Formation.

-

Cause: Overheating or "hot spots" during the reaction.

-

Solution: Ensure vigorous stirring. Do not exceed 110 °C. Use an oil bath rather than a heating mantle for uniform heat distribution.

-

-

Problem: Low Yield/Hydrolysis.

-

Cause: Incomplete drying of the starting material. The 4-hydroxy precursor is hygroscopic.

-

Solution: Dry the precursor in a vacuum oven at 50 °C for 12 hours before use.

-

-

Problem: Delayed Exotherm during Quench.

-

Cause: Formation of "frozen"

pockets in the ice that hydrolyze rapidly upon warming. -

Solution: Stir the quench mixture for at least 30 minutes before removing the ice bath or neutralizing.

-

References

-

Organic Process Research & Development. "Hydrolysis of Phosphoryl Trichloride (

): Characterization, in Situ Detection, and Safe Quenching." ACS Publications. [Link][6] -

Organic Syntheses. "Working with Hazardous Chemicals: Handling and Disposal of

." Org.[4][5][6][7][8][9] Syn. Safety Guides. [Link] -

National Institutes of Health (PMC). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar

." PMC Articles. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 9. orgsyn.org [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-chloro-3-nitropyridin-4-amine

Welcome to the technical support guide for the purification of 5-Bromo-2-chloro-3-nitropyridin-4-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-purity 5-Bromo-2-chloro-3-nitropyridin-4-amine for your research and development needs.

I. Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 5-Bromo-2-chloro-3-nitropyridin-4-amine, providing step-by-step protocols and the scientific reasoning behind them.

Issue 1: Persistent Yellow to Brown Discoloration in the Final Product.

Cause: The presence of colored impurities is a common issue. These can be residual starting materials, byproducts from the nitration or Sandmeyer reactions, or degradation products.[1] Incomplete reaction or side reactions often lead to the formation of structurally similar, colored compounds that are challenging to separate.

Solution: Multi-Step Purification Approach

A combination of techniques is often necessary for removing persistent colored impurities.

Step 1: Activated Carbon Treatment

-

Rationale: Activated carbon has a high surface area and can adsorb a wide range of colored organic impurities.

-

Protocol:

-

Dissolve the crude 5-Bromo-2-chloro-3-nitropyridin-4-amine in a suitable hot solvent (e.g., ethanol, isopropanol).

-

Add a small amount of activated carbon (typically 1-5% w/w).

-

Stir the mixture at an elevated temperature for 15-30 minutes.

-

Perform a hot filtration through a pad of celite to remove the activated carbon.

-

Proceed with recrystallization as described below.

-

Step 2: Recrystallization

-

Rationale: Recrystallization is a powerful technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

-

Protocol:

-

Select an appropriate solvent or solvent system. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common choices include ethanol, methanol, or a mixture of ethyl acetate and hexane.

-

Dissolve the crude product in the minimum amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Issue 2: Co-elution of Impurities During Column Chromatography.

Cause: Structurally similar impurities, such as isomers or compounds with similar polarity, can be difficult to resolve using standard column chromatography conditions.

Solution: Optimization of Chromatographic Parameters

Method 1: Gradient Elution Column Chromatography

-

Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of compounds with similar retention factors.[2]

-

Protocol:

-

Stationary Phase: Silica gel is a common choice for normal-phase chromatography.

-

Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in isohexane.[1]

-

Sample Loading: For optimal separation, use a dry loading method where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column.[3]

-

Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.

-

Method 2: Reverse-Phase High-Performance Liquid Chromatography (HPLC)

-

Rationale: For very challenging separations, preparative reverse-phase HPLC can offer superior resolution.[4]

-

Protocol:

-

Column: A C18 column is a standard choice for reverse-phase HPLC.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[4] A gradient elution may be necessary. For Mass Spectrometry (MS) compatibility, formic acid can be used as an additive instead of phosphoric acid.[4]

-

Detection: UV detection is typically used to monitor the elution of the compounds.

-

Issue 3: Low Yield After Purification.

Cause: Low yields can result from product loss during multiple purification steps, degradation of the compound, or incomplete crystallization.

Solution: Process Optimization and Careful Handling

-

Minimize Transfer Steps: Each transfer of the product from one container to another can result in material loss. Plan your purification workflow to minimize these steps.

-

Optimize Recrystallization:

-

Use the minimum amount of hot solvent for dissolution. Using too much solvent will result in a lower yield of crystals upon cooling.

-

Ensure slow cooling to allow for the formation of larger, purer crystals. Rapid cooling can trap impurities.

-

-

Compound Stability: Be aware of the stability of 5-Bromo-2-chloro-3-nitropyridin-4-amine. While generally stable, prolonged exposure to high temperatures or strong acids/bases should be avoided.[5] Store the purified compound at a cool temperature, such as 4°C.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 5-Bromo-2-chloro-3-nitropyridin-4-amine?

A1: Common impurities often arise from the starting materials and side reactions during synthesis. These can include:

-

Unreacted Starting Materials: Such as 2-amino-5-bromo-3-nitropyridine.[1][7]

-

Isomeric Byproducts: Formation of other positional isomers during the nitration or halogenation steps.

-

Over-halogenated Species: Products with additional bromine or chlorine atoms.

-

Hydrolysis Products: Where the chloro group is replaced by a hydroxyl group.

Q2: How can I assess the purity of my 5-Bromo-2-chloro-3-nitropyridin-4-amine?

A2: Several analytical techniques can be used to determine the purity of your compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantifying the purity of the main component and detecting impurities.

-

Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help identify the mass of any impurities.[8]

-

Melting Point: A sharp melting point range close to the literature value is an indicator of high purity.[9]

Q3: What is the recommended storage condition for 5-Bromo-2-chloro-3-nitropyridin-4-amine?

A3: It is recommended to store 5-Bromo-2-chloro-3-nitropyridin-4-amine at 4°C.[6] It should be kept in a tightly sealed container to protect it from moisture and light.

Q4: Can I use a different stationary phase for column chromatography?

A4: While silica gel is the most common stationary phase for normal-phase chromatography of this type of compound, other options exist. Alumina can also be used, but it is more basic and may not be suitable for all compounds. For reverse-phase chromatography, chemically modified silica (like C18) is the standard.[4] The choice of stationary phase depends on the specific impurities you are trying to remove.

III. Visualization of Purification Workflow

Below is a generalized workflow for the purification of 5-Bromo-2-chloro-3-nitropyridin-4-amine.

Caption: A decision-based workflow for the purification of 5-Bromo-2-chloro-3-nitropyridin-4-amine.

IV. Data Summary

Table 1: Solvent Properties for Purification

| Solvent | Boiling Point (°C) | Polarity | Application Notes |

| Ethanol | 78 | Polar Protic | Good for recrystallization. |

| Isopropanol | 82 | Polar Protic | Alternative to ethanol for recrystallization. |

| Ethyl Acetate | 77 | Polar Aprotic | Used as a polar component in chromatography mobile phases and for recrystallization (often with a non-polar co-solvent). |

| Hexane/Heptane | 69 / 98 | Non-polar | Used as a non-polar component in chromatography mobile phases. |

| Acetonitrile | 82 | Polar Aprotic | Common mobile phase for reverse-phase HPLC.[4] |

V. References

-

SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. Retrieved February 20, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved February 20, 2026, from [Link]

-

LookChem. (2026, February 14). 5-Bromo-2-chloro-3-nitropyridine: A Key Intermediate for Organic Synthesis. Retrieved February 20, 2026, from [Link]

-

Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 20, 2026, from [Link]

-

BYJU'S. (n.d.). Column Chromatography. Retrieved February 20, 2026, from [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved February 20, 2026, from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved February 20, 2026, from [Link]

-

MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved February 20, 2026, from [Link]

Sources

- 1. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. rnlkwc.ac.in [rnlkwc.ac.in]

- 3. chromtech.com [chromtech.com]

- 4. Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 5-Bromo-2-chloro-3-nitropyridin-4-amine | 1334136-60-5 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

Preventing side reactions during reduction of 5-Bromo-2-chloro-3-nitropyridin-4-amine

[1]

Core Challenges & Mechanistic Insight

The reduction of 5-Bromo-2-chloro-3-nitropyridin-4-amine presents a classic "competing pathway" dilemma. The pyridine ring is electron-deficient, making the halogens (particularly the C5-Bromine) prone to oxidative addition by metal catalysts (like Pd), leading to hydrogenolysis (dehalogenation).[1]

The Chemoselectivity Matrix

| Functional Group | Stability Risk | Critical Avoidance |

| C3-Nitro ( | Target for reduction.[1] | N/A |

| C5-Bromine ( | High Risk. Weak C-Br bond (~68 kcal/mol).[1] | Avoid Pd/C + |

| C2-Chlorine ( | Moderate Risk. Susceptible to nucleophilic attack (hydrolysis) or hydrogenolysis. | Avoid strong alkalis (NaOH) at reflux. |

| C4-Amine ( | Stable.[1] Acts as an electron donor (EDG). | May deactivate the ring slightly towards nucleophilic reduction agents but generally stable. |

Troubleshooting Guides (FAQs)

Issue 1: "I am seeing significant de-bromination (formation of 2-chloro-3,4-diaminopyridine)."

Diagnosis: You are likely using Catalytic Hydrogenation (Pd/C or Pd(OH)

-

Mechanism: Palladium inserts readily into C-Br bonds (oxidative addition) faster than it reduces nitro groups in electron-poor heterocycles.[1]

-

Solution: Switch to a Dissolving Metal Reduction (Fe/AcOH or SnCl

). These methods proceed via a single-electron transfer (SET) mechanism that is highly specific to the nitro group potential and does not provide a surface for C-halogen bond activation.[1] -

Alternative: If you must use hydrogenation, use a poisoned catalyst like Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel (carefully monitored), which inhibits the adsorption of the halogenated carbon.

Issue 2: "The reaction stalls at the hydroxylamine intermediate ( )."

Diagnosis: Insufficient reducing power or low temperature.[1]

-

Context: The reduction pathway is

. The final step ( -

Solution:

-

For Fe/AcOH: Increase temperature to 70–80°C. Ensure mechanical agitation is vigorous (iron powder is heavy).

-

For SnCl

: Add a trace of HCl to activate the tin species.

-

Issue 3: "My workup is a mess. I have thick emulsions and cannot separate the organic layer."

Diagnosis: Metal hydroxide sludges (Iron or Tin oxides) are trapping your product.

-

Solution (The "Rochelle" Method):

-

For SnCl

: Treat the crude mixture with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) . This chelates the tin, solubilizing it in the aqueous layer. -

For Fe: Filter the hot reaction mixture through a Celite pad before neutralizing. Wash the cake extensively with hot Ethyl Acetate (EtOAc) or THF. The product is likely trapped in the iron filter cake.

-

Recommended Protocols

Method A: Iron-Mediated Reduction (The "Gold Standard")

Best for: High selectivity, scalability, and cost-efficiency.[1] Preserves both Br and Cl.[1]

Reagents:

-

Substrate: 5-Bromo-2-chloro-3-nitropyridin-4-amine (1.0 equiv)[1]

-

Iron Powder (Fe): 5.0 – 8.0 equiv (Fine mesh, <325 mesh preferred)

-

Solvent: Acetic Acid (AcOH) / Ethanol (EtOH) / Water (1:2:1 ratio) or pure AcOH.

-

Catalyst: Conc. HCl (0.1 equiv) - optional, to activate Fe surface.[1]

Step-by-Step:

-

Activation: Suspend Iron powder in the solvent mixture. Add the catalytic HCl and stir for 10 mins at RT to etch the oxide layer.

-

Addition: Add the nitro-pyridine substrate.

-

Reaction: Heat to 60–75°C . Monitor by TLC/LCMS.[1] (Reaction typically takes 1–3 hours).

-

Note: Do not exceed 90°C to prevent hydrolysis of the C2-Chloride.[1]

-

-

Workup (Critical):

-

Filtration: Filter through a pad of Celite to remove unreacted iron and iron oxides. Wash the pad with copious amounts of EtOAc.[1]

-

Neutralization: Wash the filtrate with Saturated

(Caution: gas evolution) until the aqueous layer is pH ~8. -

Isolation: Dry organic layer over

, filter, and concentrate.

Method B: Stannous Chloride (SnCl ) Reduction

Best for: Small scale (<1g) or if the Iron method yields insoluble aggregates.

Reagents:

Step-by-Step:

-

Dissolve substrate in Ethanol.[1]

-

Add

in one portion. -

Heat to 70°C (Reflux).

-

Workup:

-

Cool to RT.

-

Pour mixture into ice-water.

-

Neutralization: Adjust pH to 8–9 with saturated

or -

Troubleshooting: If a thick white paste forms, add Rochelle Salt solution and stir vigorously for 30 mins until layers clarify.

-

Extract with EtOAc (3x).

-

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the decision logic for catalyst selection.

Caption: Reaction pathway analysis showing the high risk of dehalogenation with catalytic hydrogenation versus the selective pathway utilizing dissolving metal reductions (Fe or Sn).

References

Technical Support Center: Stability of 5-Bromo-2-chloro-3-nitropyridin-4-amine

This guide serves as a specialized technical resource for researchers working with 5-Bromo-2-chloro-3-nitropyridin-4-amine .[1] It addresses the specific stability challenges posed by this scaffold under basic conditions, focusing on the competition between deprotonation and nucleophilic aromatic substitution (

Module 1: Chemical Profile & Reactivity Matrix

The Core Issue: This molecule is an "activated electrophile." While the 4-amine group is electron-donating (usually deactivating for nucleophilic attack), the 3-nitro group and the pyridine nitrogen strongly activate the 2-chloro position.[1]

Under basic conditions, the molecule faces a dichotomy:

-

Deprotonation (Fast, Reversible): The base removes a proton from the 4-amine (acidified by the ortho-nitro group).[1] This creates an electron-rich anion that is temporarily protected from substitution.[1]

-

Substitution (Slower, Irreversible): The base (or solvent) acts as a nucleophile, displacing the 2-chloride.[1]

Reactivity Heatmap:

| Position | Substituent | Reactivity in Base | Mechanism | Risk Level |

| C-2 | -Cl | HIGH | CRITICAL | |

| C-3 | Low | Activation Source | Low (unless reducing agents present) | |

| C-4 | Medium | Deprotonation (Acid-Base) | Moderate (Color change/Solubility) | |

| C-5 | Low | Inert (requires Pd/Cu catalyst) | Negligible in simple base |

Module 2: Mechanism of Degradation[1]

The primary degradation pathway is the loss of the chlorine atom at C-2. This occurs via an Addition-Elimination mechanism.[1][2][3]

[1]

Module 3: Troubleshooting Guides (FAQ Format)

Issue 1: "My reaction mixture turned deep red/orange immediately upon adding base."

Diagnosis: Deprotonation of the 4-amine.

-

Explanation: The 3-nitro group acts as an electron-withdrawing group (EWG), significantly increasing the acidity of the adjacent 4-amine protons.[1] Adding a base generates the amidine-like anion, which is highly conjugated and deeply colored.[1]

-

Action: This is usually reversible.[1] Acidify a small aliquot to pH 4-5; if the color reverts to pale yellow/tan and the mass spectrum is unchanged, the scaffold is intact.

-

Warning: While the anion is less electrophilic, prolonged exposure to heat in this state will eventually lead to hydrolysis.

Issue 2: "LC-MS shows a new peak with Mass [M-17+16] or [M-1]."

Diagnosis: Hydrolysis (Formation of 2-hydroxy derivative).

-

Explanation: The base (likely hydroxide from aqueous conditions or wet solvents) has displaced the chloride.

-

Solution:

-

Switch to anhydrous bases (e.g.,

, KHMDS) in strictly anhydrous solvents (THF, DMF).[1] -

Avoid hydroxide bases (NaOH, KOH) unless the next step is hydrolysis.

-